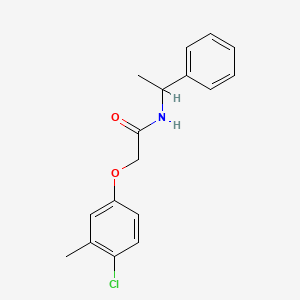
N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as TAK-901, is a small molecule inhibitor that has been developed as a potential anticancer drug. It belongs to the class of benzamide compounds and has shown promising results in preclinical studies.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide exerts its anticancer activity by targeting several key signaling pathways involved in cancer cell survival and proliferation. It inhibits the activity of AKT, a protein kinase that plays a critical role in promoting cell survival and growth. This compound also inhibits the activity of mTOR, a protein kinase that regulates cell growth and proliferation. In addition, this compound inhibits the activity of STAT3, a transcription factor that promotes cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent antiproliferative and proapoptotic effects in cancer cells. It induces cell cycle arrest and apoptosis by regulating the expression of several key genes involved in these processes. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. In addition, this compound has been found to enhance the efficacy of other anticancer drugs, such as paclitaxel and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has several advantages as a research tool for studying cancer biology and developing new anticancer drugs. It has potent activity against a wide range of cancer cell lines and targets several key signaling pathways involved in cancer cell survival and proliferation. This compound has also been found to enhance the efficacy of other anticancer drugs, which could be useful in combination therapy. However, this compound has some limitations as a research tool. It is a small molecule inhibitor and may have limited bioavailability in vivo. It also has potential off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the development of N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide as an anticancer drug. One direction is to optimize its pharmacokinetic properties to improve its bioavailability in vivo. Another direction is to explore its potential as a combination therapy with other anticancer drugs. This compound could also be used as a tool to study the role of AKT, mTOR, and STAT3 signaling pathways in cancer biology. Finally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before it can be tested in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied for its potential as an anticancer drug. In preclinical studies, it has shown potent activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of several key proteins involved in cancer cell survival and proliferation, such as AKT, mTOR, and STAT3.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-2-4-14(11-15(12)19)20-18(23)13-3-5-16(17(10-13)22(24)25)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRDHOHAWYQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948716.png)
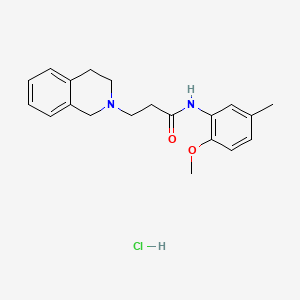

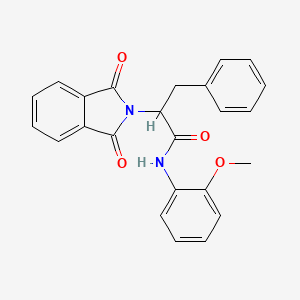

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4-(2-thienyl)butanamide](/img/structure/B3948761.png)
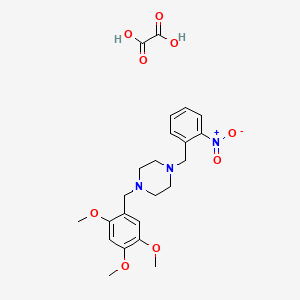
![4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3948770.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3948778.png)

![N-1-naphthyl-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3948808.png)
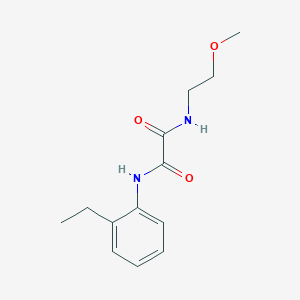
![2,6-dimethoxy-4-{[4-(1-naphthylmethyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3948826.png)
